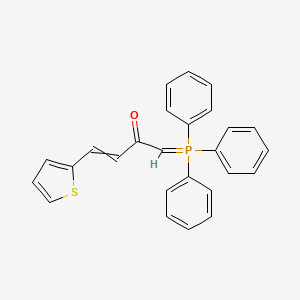
4-(Thiophen-2-yl)-1-(triphenyl-lambda~5~-phosphanylidene)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Thiophen-2-yl)-1-(triphenyl-lambda~5~-phosphanylidene)but-3-en-2-one is a complex organic compound that features a thiophene ring and a triphenylphosphine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)-1-(triphenyl-lambda~5~-phosphanylidene)but-3-en-2-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-1,3-butadiene, in the presence of a sulfur source.
Introduction of the Triphenylphosphine Group: The triphenylphosphine moiety can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-(Thiophen-2-yl)-1-(triphenyl-lambda~5~-phosphanylidene)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic devices.
作用机制
The mechanism of action of 4-(Thiophen-2-yl)-1-(triphenyl-lambda~5~-phosphanylidene)but-3-en-2-one depends on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It could modulate various biochemical pathways, such as signal transduction or metabolic pathways.
相似化合物的比较
Similar Compounds
- 4-(Thiophen-2-yl)-1-(triphenylphosphoranylidene)butan-2-one
- 4-(Thiophen-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-ol
Uniqueness
4-(Thiophen-2-yl)-1-(triphenyl-lambda~5~-phosphanylidene)but-3-en-2-one is unique due to its specific structural features, such as the combination of a thiophene ring and a triphenylphosphine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
属性
CAS 编号 |
923025-64-3 |
|---|---|
分子式 |
C26H21OPS |
分子量 |
412.5 g/mol |
IUPAC 名称 |
4-thiophen-2-yl-1-(triphenyl-λ5-phosphanylidene)but-3-en-2-one |
InChI |
InChI=1S/C26H21OPS/c27-22(18-19-26-17-10-20-29-26)21-28(23-11-4-1-5-12-23,24-13-6-2-7-14-24)25-15-8-3-9-16-25/h1-21H |
InChI 键 |
QWELKLCATRLFPO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=CC(=O)C=CC2=CC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


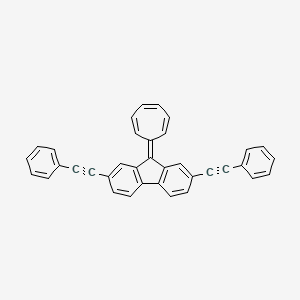
![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
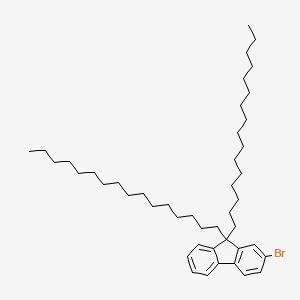
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
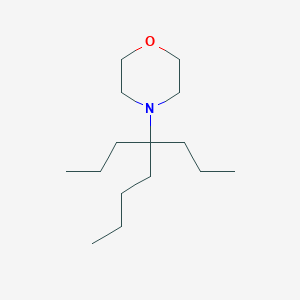
![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
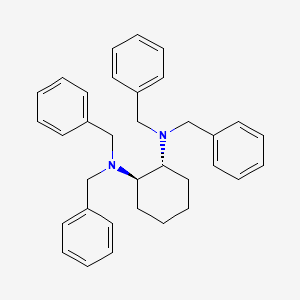
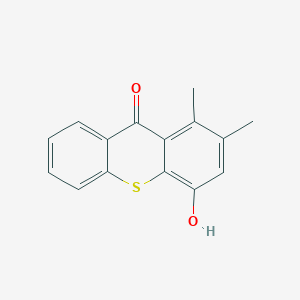
![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)
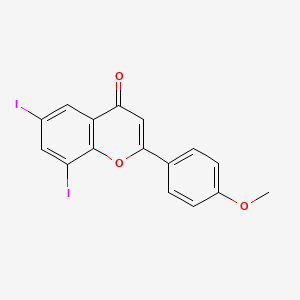
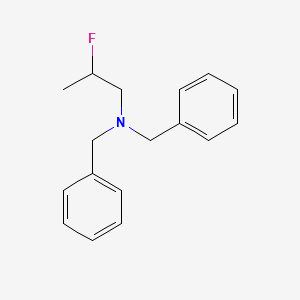
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
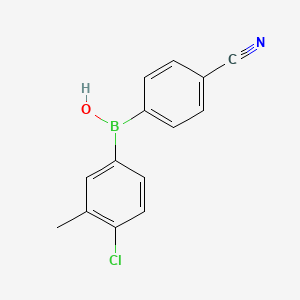
![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)
